molecular formula C7H6ClN3 B2457509 1-Azido-2-(chloromethyl)benzene CAS No. 120692-81-1

1-Azido-2-(chloromethyl)benzene

Cat. No.: B2457509
CAS No.: 120692-81-1
M. Wt: 167.6
InChI Key: MOVOUDHUOLTHAC-UHFFFAOYSA-N
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Description

1-Azido-2-(chloromethyl)benzene is an organic compound that belongs to the family of organic azides. It is characterized by the presence of an azido group (-N3) and a chloromethyl group (-CH2Cl) attached to a benzene ring.

Mechanism of Action

Target of Action

1-Azido-2-(chloromethyl)benzene (ACB) is a chemical compound that belongs to the family of organic azides

Mode of Action

The mode of action of ACB involves its participation in 1,3-dipolar cycloaddition reactions, particularly with terminal alkynes . This reaction leads to the formation of 1,5-disubstituted 1,2,3-triazole derivatives . The azide group in ACB provides the necessary dipole for the cycloaddition reaction .

Biochemical Pathways

The biochemical pathways affected by ACB are primarily related to the synthesis of 1,2,3-triazole derivatives . These derivatives have various applications in medicinal chemistry and drug discovery due to their unique structural and chemical properties .

Result of Action

The result of ACB’s action is the formation of 1,5-disubstituted 1,2,3-triazole derivatives . These derivatives can exhibit a wide range of biological activities, making them valuable tools in various areas of research and development .

Action Environment

The action of ACB can be influenced by various environmental factors. For instance, the 1,3-dipolar cycloaddition reactions in which ACB participates are typically carried out under a nitrogen atmosphere using standard Schlenk techniques . The choice of solvent can also impact the reaction, with common options including toluene, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), 1,2-dichloroethane (DCE), and acetonitrile (CH3CN) .

Preparation Methods

The synthesis of 1-Azido-2-(chloromethyl)benzene typically involves the reaction of 2-(chloromethyl)benzyl chloride with sodium azide (NaN3) in an organic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired azide compound .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up by optimizing reaction conditions and using appropriate safety measures due to the potentially explosive nature of organic azides.

Chemical Reactions Analysis

1-Azido-2-(chloromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through cycloaddition reactions.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

1-Azido-2-(chloromethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, such as triazoles, which are important in medicinal chemistry and materials science.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its reactivity and ability to form stable compounds.

Comparison with Similar Compounds

1-Azido-2-(chloromethyl)benzene can be compared with other similar compounds, such as:

    1-Azido-4-(chloromethyl)benzene: Similar in structure but with the azido and chloromethyl groups in different positions on the benzene ring.

    Benzyl azide: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    2-Azidoethyl benzene: Contains an ethyl group instead of a chloromethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-azido-2-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOUDHUOLTHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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